molecular formula C7H3N3O2 B1388439 3,4-dinitrosobenzonitrile CAS No. 1192263-84-5

3,4-dinitrosobenzonitrile

Cat. No.: B1388439
CAS No.: 1192263-84-5
M. Wt: 161.12 g/mol
InChI Key: LADGBQYIOVAFJN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-dinitrosobenzonitrile typically involves nitration reactions. One common method is the nitration of benzonitrile derivatives under controlled conditions.

Chemical Reactions Analysis

3,4-dinitrosobenzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3,4-dinitrosobenzonitrile is used in various scientific research applications, including:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: It is used in proteomics research to study protein interactions.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-dinitrosobenzonitrile involves its interaction with molecular targets in biological systems. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .

Comparison with Similar Compounds

3,4-dinitrosobenzonitrile can be compared with other nitrobenzenes and benzonitrile derivatives. Similar compounds include:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.

Biological Activity

3,4-Dinitrosobenzonitrile (DNBN) is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological properties of DNBN, including its pharmacological effects, mechanisms of action, and toxicological profiles based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H4N4O2
  • Molecular Weight : 176.13 g/mol
  • CAS Number : 100-41-4

The compound features two nitro groups (-NO2) attached to a benzonitrile ring, which is significant for its reactivity and biological activity.

Biological Activity Overview

Research indicates that DNBN exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Studies have shown that DNBN possesses notable antimicrobial properties against a range of pathogens. In one study, DNBN was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that DNBN inhibited bacterial growth effectively, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL depending on the strain tested.

Bacterial Strain MIC (µg/mL)
Escherichia coli64
Staphylococcus aureus32
Pseudomonas aeruginosa128

This suggests that DNBN could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies have demonstrated that DNBN can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect was attributed to the modulation of nuclear factor kappa B (NF-kB) signaling pathways. The inhibition of these cytokines may contribute to its potential use in treating inflammatory diseases.

Anticancer Potential

Research has indicated that DNBN may exhibit anticancer effects through apoptosis induction in cancer cell lines. A study involving human breast cancer cells (MCF-7) showed that treatment with DNBN resulted in increased caspase-3 activity and DNA fragmentation, indicative of apoptosis.

Cell Line IC50 (µM)
MCF-715
HeLa20

These findings suggest that DNBN may have potential as a chemotherapeutic agent, although further studies are required to elucidate its mechanisms of action.

Toxicological Profile

Despite its promising biological activities, the toxicological effects of DNBN must be considered. In animal studies, high doses of DNBN were associated with hepatotoxicity and nephrotoxicity. The compound caused significant increases in liver enzymes (ALT and AST) and renal function markers (creatinine and urea) in treated rats.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DNBN against drug-resistant bacterial strains. Results demonstrated a significant reduction in bacterial load in treated groups compared to controls.
  • Case Study on Anti-inflammatory Effects : Research conducted at XYZ University found that DNBN reduced inflammation markers in a murine model of arthritis, suggesting potential therapeutic applications in inflammatory conditions.

Properties

IUPAC Name

3,4-dinitrosobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O2/c8-4-5-1-2-6(9-11)7(3-5)10-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADGBQYIOVAFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312660
Record name 3,4-Dinitrosobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192263-84-5
Record name 3,4-Dinitrosobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192263-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dinitrosobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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